REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(O[CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)C>>[CH2:3]([O:4][CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)[C:2]([CH3:6])([CH3:5])[CH3:1]
|
Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
|
CC(CO)(C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1CCC(N1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtering
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Type
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DISTILLATION
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Details
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the 2,2-dimethyl propanol is distilled off under 0.8 mm/Hg at 35° C
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)OC1CCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |